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molecular formula C11H13ClO B8479870 5-Chloro-3-phenylpent-1-en-3-ol

5-Chloro-3-phenylpent-1-en-3-ol

Cat. No. B8479870
M. Wt: 196.67 g/mol
InChI Key: OEUKKYDNXZTCTQ-UHFFFAOYSA-N
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Patent
US07452992B2

Procedure details

To a 0° C. solution of 5-chloro-3-phenylpent-1-en-3-ol (6.12 g, 31.12 mmol) in 125 mL THF was added a 1M solution of BH3.THF (62.2 mL, 62.2 mmol) dropwise. The reaction mixture was stirred for 3 h at 0° C., and 5M NaOH (38 mL, 190 mmol) was slowly added, followed by 30% H2O2 (56 mL, 495 mmol). After stirring for 90 min at room temperature, the organic layer was isolated and the aqueous layer extracted with EtOAc. The organic layers were pooled, washed with saturated aqueous Na2S2O3 and saturated aqueous NH4Cl, dried (Na2SO4), filtered, and passed through a silica plug to provide 5-chloro-3-phenylpentane-1,3-diol (4.3 g, 64%) as an oil. 1H NMR (400 MHz, CDCl3): δ 7.43-7.34 (m, 5H), 7.27 (m, 1H), 3.80 (td, 1H, J=10.8, 4.2 Hz), 3.67-3.52 (m, 2H), 3.22 (td, 1H, J=10.5, 5.1 Hz), 2.38 (ddd, 1H, J=13.7, 10.3, 5.9 Hz), 2.28 (ddd, 1H, J=13.7, 10.4, 5.1 Hz), 2.23 (m, 1H), 2.03 (ddd, 1H, J=14.8, 4.6, 2.9 Hz).
Quantity
6.12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([OH:7])[CH:5]=[CH2:6].B.C1C[O:18]CC1.[OH-].[Na+].OO>C1COCC1>[Cl:1][CH2:2][CH2:3][C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([OH:7])[CH2:5][CH2:6][OH:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.12 g
Type
reactant
Smiles
ClCCC(C=C)(O)C1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
62.2 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
56 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 90 min at room temperature
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous Na2S2O3 and saturated aqueous NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCCC(CCO)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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